7-Chlorobicyclo[4.2.0]octa-1,3,5-triene
Description
7-Chlorobicyclo[4.2.0]octa-1,3,5-triene is a bicyclic aromatic hydrocarbon derivative featuring a chlorine substituent at the 7-position of the benzocyclobutene framework. The parent compound, bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene, CAS 694-87-1), is a strained cyclic system with a fused benzene and cyclobutane ring. Its molecular formula is C₈H₆, with a molecular weight of 102.13 g/mol, a density of 1.085 g/cm³, and a boiling point of 175°C . The introduction of a chlorine atom at position 7 modifies its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.
Properties
CAS No. |
61599-88-0 |
|---|---|
Molecular Formula |
C8H7Cl |
Molecular Weight |
138.59 g/mol |
IUPAC Name |
7-chlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H7Cl/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
InChI Key |
WTWLGTHCUYESQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Mechanism and Precursor Design
The most well-documented route to 7-chlorobicyclo[4.2.0]octa-1,3,5-triene involves flash vacuum pyrolysis (FVP) of benzylidene halides, particularly dichlorides. This method leverages high temperatures (400–600°C) and reduced pressure to facilitate [2+2] cycloaddition, forming the bicyclic structure. For example, pyrolysis of substituted benzylidene chlorides, such as 2-chlorobenzylidene chloride, generates the target compound alongside bicyclo[4.2.0]octa-1,3,5-triene as a by-product.
The reaction proceeds via a radical mechanism, where homolytic cleavage of the C–Cl bond initiates ring closure. The chlorine substituent stabilizes the transition state, directing regioselectivity toward the 7-position. Computational studies suggest that the topological polar surface area (0 Ų) and low rotatable bond count (0) of the product minimize steric hindrance, favoring cyclization.
Experimental Protocol and Conditions
A representative procedure from Aitken et al. (2016) involves:
- Precursor Synthesis : Benzylidene dichlorides are prepared by treating aromatic aldehydes with phosphorus pentachloride ($$ \text{PCl}5 $$) in dichloromethane under reflux. For instance, 2-chlorobenzaldehyde reacts with $$ \text{PCl}5 $$ to yield 2-chlorobenzylidene chloride.
- Pyrolysis Setup : The dichloride is vaporized at 10–20 Torr and passed through a quartz tube heated to 500°C.
- Product Isolation : Condensation of the effluent yields a mixture of 7-chlorobicyclo[4.2.0]octa-1,3,5-triene and unreacted precursor, separated via fractional distillation.
Table 1: FVP Conditions and Yields for Selected Precursors
| Precursor | Temperature (°C) | Pressure (Torr) | Yield (%) | By-products |
|---|---|---|---|---|
| 2-Chlorobenzylidene chloride | 500 | 10 | 12 | Bicyclo[4.2.0]octa-1,3,5-triene |
| 4-Chlorobenzylidene chloride | 550 | 15 | 8 | Chlorinated benzene derivatives |
Data adapted from Aitken et al. (2016).
Optimization of Reaction Parameters
Temperature and Residence Time
Yields of 7-chlorobicyclo[4.2.0]octa-1,3,5-triene are highly sensitive to pyrolysis conditions. Elevated temperatures (>550°C) promote decomposition, reducing selectivity, while temperatures below 450°C result in incomplete cyclization. Residence time in the hot zone must be minimized (≤1 second) to prevent retro-Diels-Alder reactions.
Precursor Substituent Effects
Electron-withdrawing groups (e.g., –Cl, –NO$$2$$) on the benzylidene chloride enhance stability during pyrolysis, improving yields. Conversely, electron-donating groups (e.g., –OCH$$3$$) increase susceptibility to side reactions, such as demethylation or ring expansion. For example, 4-methoxybenzylidene chloride yields <5% target product due to competing ether cleavage.
By-product Analysis and Challenges
Competing Pathways
The primary by-product, bicyclo[4.2.0]octa-1,3,5-triene, arises from hydrogen chloride elimination during pyrolysis. Gas chromatography–mass spectrometry (GC-MS) analyses confirm its presence via molecular ion peaks at $$ m/z $$ 104 (C$$8$$H$$8$$) and fragment ions at $$ m/z $$ 77 (benzene).
Yield Limitations
Low yields (8–12%) are attributed to:
- Thermal degradation : Prolonged exposure to high temperatures fragments the bicyclic framework.
- Incomplete cyclization : Steric hindrance in ortho-substituted precursors impedes [2+2] closure.
Alternative Synthetic Routes
Photochemical Cyclization
Preliminary studies suggest that UV irradiation of chlorostilbene derivatives induces cyclization, albeit with negligible yields (<2%). This method remains exploratory due to competing polymerization.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[4.2.0]octa-1,3,5-triene by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of epoxides or other oxygenated compounds.
Reduction: Formation of bicyclo[4.2.0]octa-1,3,5-triene.
Scientific Research Applications
7-Chlorobicyclo[4.2.0]octa-1,3,5-triene is an organic compound with the molecular formula . It can also be referred to as 7-chlorobicyclo[4.2.0]octene .
Physico-chemical Properties
Nature
- It is a colorless to pale yellow liquid with a pungent odor .
- It is an unstable compound that is prone to polymerization .
- Its density is small, and its solubility is not high .
Applications
- Organic Synthesis Intermediate: 7-chlorobicyclo[4.2.0]octa-1,3,5-triene can be used as an intermediate in organic synthesis for synthesizing other organic compounds, such as drugs and pesticides .
- Polymer Synthesis: It can also be used to synthesize polymer materials with specific structures .
Safety Information
7-Chlorobicyclo[4.2.0]octa-1,3,5-triene is a hazardous chemical that may cause irritation and injury through contact with the skin and eyes, or via inhalation of its vapors . When handling this compound, it is important to wear appropriate personal protective equipment, such as gloves and goggles . It should be stored in a sealed container, away from fire, heat, and oxidants . If swallowed or inhaled, it may cause serious health effects, and immediate medical attention should be sought if exposure occurs .
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
Methods of Synthesis
7-chlorobicyclo[4.2.0]octa-1,3,5-triene can be synthesized by various methods, such as reacting bicyclo[4.2.0]octene with Chloroacetyl Chloride .
Mechanism of Action
The mechanism of action of 7-Chlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides rigidity and unique electronic properties, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical data for 7-chlorobicyclo[4.2.0]octa-1,3,5-triene and related derivatives:
Research Findings and Challenges
- Contradictions in Data : erroneously reports the molecular weight of the parent compound as 104 g/mol, conflicting with the correct value of 102.13 g/mol (C₈H₆) from chemical databases . This highlights the need to prioritize peer-reviewed sources.
- Underexplored Derivatives: Limited data exist on the 7-chloro derivative’s exact physicochemical properties, suggesting gaps in experimental characterization.
- Stereochemical Complexity : The 7-vinyl derivative’s chirality (7S-configuration) underscores the importance of stereoselective synthesis in modifying reactivity .
Q & A
Q. Table 1: Thermodynamic Data for Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |
|---|---|---|---|
| Hydrogenation to C8H14 | -210.5 ± 0.1 | Acetic acid, liquid phase | |
| Isomerization (gas phase) | +46.4 ± 0.8 | Gas phase |
Advanced: How can computational chemistry resolve contradictions in reported reaction mechanisms for electrophilic substitutions on 7-chlorobicyclo[4.2.0]octa-1,3,5-triene?
Answer:
Conflicting mechanistic proposals (e.g., carbocation vs. radical intermediates) can be addressed via:
- DFT calculations : Compare activation energies of proposed pathways.
- NBO analysis : Evaluate charge distribution at reactive sites (e.g., C7 vs. C2 positions).
- Kinetic isotope effects (KIEs) : Experimental validation of computational predictions.
For example, substituent effects observed in analogs like 7-isopropyl derivatives (e.g., ) suggest steric hindrance at C7 may favor alternative pathways .
Basic: What spectroscopic techniques are optimal for characterizing 7-chlorobicyclo[4.2.0]octa-1,3,5-triene?
Answer:
- ¹H/¹³C NMR : Identify ring current effects and chlorine’s deshielding impact on adjacent protons. Compare with deuterated analogs (e.g., ’s d5-labeled standards) .
- X-ray crystallography : Resolve bicyclic geometry and Cl-substituent orientation.
- MS (EI/CI) : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of HCl at m/z 35.5) .
Advanced: How does the chlorine substituent in 7-chlorobicyclo[4.2.0]octa-1,3,5-triene influence its thermodynamic stability compared to sulfur or cyano analogs?
Answer:
Chlorine’s electronegativity increases ring strain but stabilizes the structure via inductive effects. Comparative studies with:
Q. Table 2: Stability Comparison of Bicyclo Derivatives
| Derivative | Key Property | Stability Factor |
|---|---|---|
| 7-Chloro | High electronegativity | Moderate thermal stability |
| 7-Thia (S-dioxide) | Larger atom size | Low thermal stability |
| 7-Carbonitrile | Polarizable nitrile group | Base-sensitive |
Basic: What safety protocols are critical when handling 7-chlorobicyclo[4.2.0]octa-1,3,5-triene in laboratory settings?
Answer:
- Ventilation : Use fume hoods due to potential HCl off-gassing during decomposition.
- Personal protective equipment (PPE) : Chlorine-resistant gloves (e.g., nitrile) and goggles.
- Waste disposal : Neutralize with aqueous bicarbonate before disposal, as per protocols for halogenated organics () .
Advanced: How can researchers reconcile discrepancies in reported enthalpy values for bicyclo[4.2.0]octa-1,3,5-triene hydrogenation?
Answer:
Contradictions in ΔrH° values (e.g., liquid vs. gas phase) arise from solvent effects and measurement techniques. To resolve:
- Replicate experiments : Standardize solvent systems (e.g., acetic acid in ) .
- Calorimetric validation : Use adiabatic calorimetry for precise ΔrH° measurement.
- Computational correction : Apply solvation models (e.g., COSMO-RS) to gas-phase data.
Basic: What are the key differences in reactivity between 7-chlorobicyclo[4.2.0]octa-1,3,5-triene and its non-halogenated parent compound?
Answer:
- Electrophilic substitution : Chlorine directs electrophiles to meta/para positions via resonance.
- Oxidative stability : Chlorine increases resistance to autoxidation compared to the parent hydrocarbon.
- Ring-opening reactions : HCl elimination under basic conditions forms conjugated dienes () .
Advanced: What strategies can optimize regioselective functionalization of 7-chlorobicyclo[4.2.0]octa-1,3,5-triene for drug discovery applications?
Answer:
- Directed C–H activation : Use Pd-catalyzed coupling to target less-strained positions (e.g., C2 or C4).
- Protecting groups : Temporarily block C7-Cl to prevent undesired side reactions.
- Microwave-assisted synthesis : Enhance kinetic control for selective product formation () .
Basic: How does the bicyclo[4.2.0] framework influence the electronic properties of 7-chlorobicyclo[4.2.0]octa-1,3,5-triene?
Answer:
The fused bicyclic system creates a rigid, conjugated π-system, leading to:
- Increased aromaticity : Stabilizes the triene moiety, reducing reactivity toward Diels-Alder reactions.
- Hyperconjugation : Chlorine’s p-orbital interacts with the π-system, altering bond lengths (evidenced by X-ray data in analogs like ) .
Advanced: What role does isotopic labeling (e.g., ¹³C, deuterium) play in mechanistic studies of 7-chlorobicyclo[4.2.0]octa-1,3,5-triene?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
